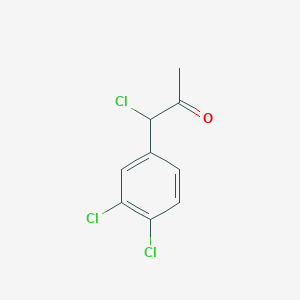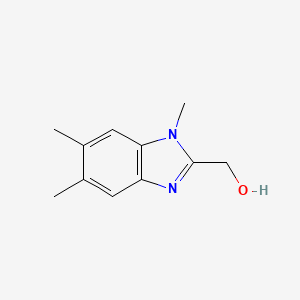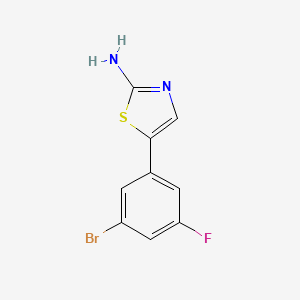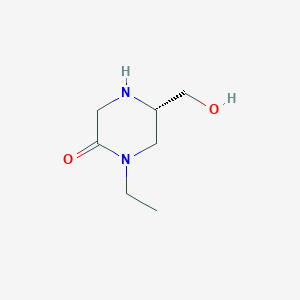
5-Methylcytosin-1-yl-acetic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcytosin-1-yl-acetic acid benzyl ester is a derivative related to peptide nucleic acids (PNA). It is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves several steps. The compound is typically synthesized through a series of chemical reactions that include the esterification of 5-Methylcytosin-1-yl-acetic acid with benzyl alcohol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process
Chemical Reactions Analysis
5-Methylcytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methylcytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved include the inhibition of specific enzymes and the modulation of gene expression .
Comparison with Similar Compounds
5-Methylcytosin-1-yl-acetic acid benzyl ester is unique due to its specific structure and properties. Similar compounds include:
5-Methylcytosine: A methylated form of cytosine found in DNA.
Cytosine-1-yl-acetic acid: A related compound with similar properties.
Benzyl esters of other nucleic acids: Compounds with similar esterification but different nucleic acid bases.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl 2-(4-amino-5-methyl-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O3/c1-10-7-17(14(19)16-13(10)15)8-12(18)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,15,16,19) |
InChI Key |
CNNPJQKGSQBZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
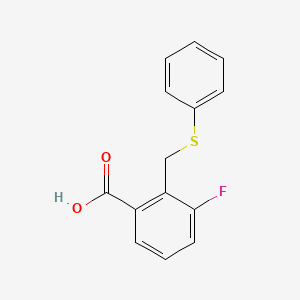
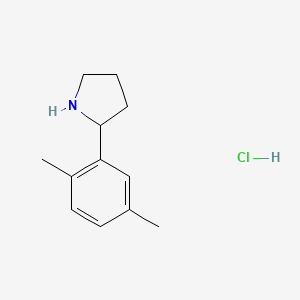
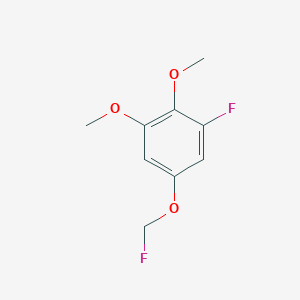

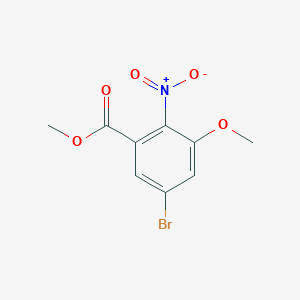
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)

